molecular formula C28H28NP B12871062 (S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine

(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine

Cat. No.: B12871062
M. Wt: 409.5 g/mol
InChI Key: AWMYOXSDYDKUAB-UHFFFAOYSA-N
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Description

(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various chemical reactions, particularly those involving transition metals. Its unique structure, featuring a biphenyl backbone with diphenylphosphino and amine functional groups, makes it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with methyl groups at the 4, 4’, 6, and 6’ positions.

    Amination: The final step involves the introduction of the amine group at the 2-position of the biphenyl backbone. This is typically achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of transition metal catalysts.

    Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can introduce various functional groups onto the biphenyl backbone.

Scientific Research Applications

(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound’s ability to form stable complexes with transition metals makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.

    Medicine: Its role in catalysis extends to the pharmaceutical industry, where it is used in the synthesis of chiral drugs and active pharmaceutical ingredients.

    Industry: The compound is employed in the production of fine chemicals and specialty materials, particularly those requiring high enantiomeric purity.

Mechanism of Action

The mechanism by which (S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine exerts its effects is primarily through its role as a ligand in coordination chemistry. The phosphine and amine groups coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and enhance reaction rates, leading to improved yields and selectivities in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine: The enantiomer of the compound, which has similar properties but opposite chirality.

    BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand widely used in asymmetric catalysis.

    DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral diphosphine ligand used in various catalytic processes.

Uniqueness

(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine is unique due to its specific combination of functional groups and chiral biphenyl backbone. This structure provides a high degree of steric and electronic control in catalytic reactions, making it a valuable ligand in asymmetric synthesis. Its ability to form stable complexes with a wide range of transition metals further enhances its versatility and effectiveness in various applications.

Properties

Molecular Formula

C28H28NP

Molecular Weight

409.5 g/mol

IUPAC Name

2-(2-diphenylphosphanyl-4,6-dimethylphenyl)-3,5-dimethylaniline

InChI

InChI=1S/C28H28NP/c1-19-15-21(3)27(25(29)17-19)28-22(4)16-20(2)18-26(28)30(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18H,29H2,1-4H3

InChI Key

AWMYOXSDYDKUAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C)C)C

Origin of Product

United States

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